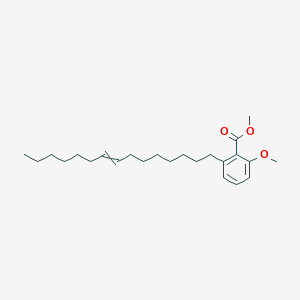![molecular formula C19H29N3O2 B13815144 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol CAS No. 6286-93-7](/img/structure/B13815144.png)
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol is a complex organic compound that features a quinoline moiety substituted with a methoxy group and an amino group linked to a propanol chain
Méthodes De Préparation
The synthesis of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the methoxy group. The final steps involve the formation of the propanol chain and the attachment of the dipropylamino group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and using specific catalysts .
Analyse Des Réactions Chimiques
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Applications De Recherche Scientifique
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The dipropylamino group may interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)-2-propanol: This compound has a similar propanol chain but differs in the amino group and lacks the quinoline moiety.
1-(7-Methoxyquinolin-8-yl)propan-1-ol: This compound shares the quinoline structure but has different substituents on the propanol chain.
8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline: This compound has a similar quinoline structure but differs in the amino group and the length of the alkyl chain
Propriétés
Numéro CAS |
6286-93-7 |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-(dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H29N3O2/c1-4-9-22(10-5-2)14-16(23)13-21-18-12-17(24-3)11-15-7-6-8-20-19(15)18/h6-8,11-12,16,21,23H,4-5,9-10,13-14H2,1-3H3 |
Clé InChI |
AXZNOSPAISASMF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
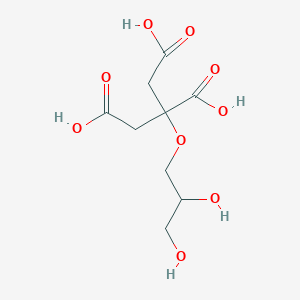
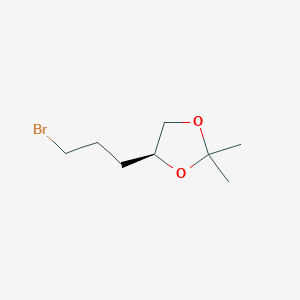

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
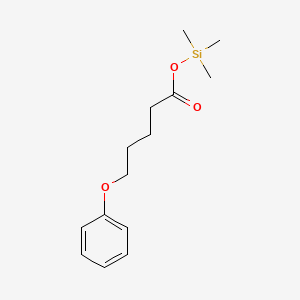
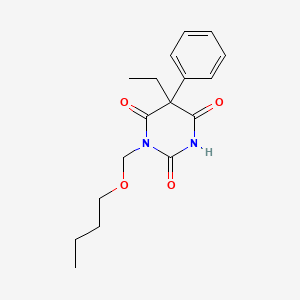




![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
